molecular formula C11H13NO3 B1351238 3-Morpholinobenzoic Acid CAS No. 215309-00-5

3-Morpholinobenzoic Acid

Cat. No. B1351238
M. Wt: 207.23 g/mol
InChI Key: VSKFQESEPGOWBS-UHFFFAOYSA-N
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Description

3-Morpholinobenzoic Acid (CAS Number: 215309-00-5) is an organic compound belonging to the family of benzoic acids1. It has a molecular weight of 207.231.



Synthesis Analysis

The synthesis of 3-Morpholinobenzoic Acid involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides2. A mixture of the material obtained, 5M sodium hydroxide solution, and butanol was stirred and heated to 115°C for 18 hours. The mixture was evaporated and the residue was acidified by the addition of 1N aqueous hydrochloric acid solution2.



Molecular Structure Analysis

The molecular formula of 3-Morpholinobenzoic Acid is C11H13NO33. The InChI key is VSKFQESEPGOWBS-UHFFFAOYSA-N1.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Morpholinobenzoic Acid are complex and involve multiple steps. The process starts with the coupling of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction2.



Physical And Chemical Properties Analysis

3-Morpholinobenzoic Acid is a solid at room temperature1. It has a melting point of 161°C1. The compound is considered to have high GI absorption and is BBB permeant2.


Scientific Research Applications

  • Immunosuppressive Properties : RS-61443, a morpholinoethyl ester of mycophenolic acid, inhibits the synthesis of guanosine monophosphate, crucial in lymphocyte metabolism. This compound has shown potential in prolonging the survival of organ allografts and reversing acute rejection in animal models, hinting at its immunosuppressive capabilities (Sollinger et al., 1992).

  • Anticonvulsant Activity : Certain derivatives of morpholine, like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have demonstrated notable anticonvulsant activity in animal models without significant neurotoxicity. This suggests its potential in treating seizure disorders (Unverferth et al., 1998).

  • Topical Drug Delivery : Novel morpholinyl esters of certain acids have been synthesized and evaluated for their effectiveness in topical drug delivery. These compounds exhibit desirable properties like enhanced skin permeation, indicating their potential as prodrugs for topical applications (Rautio et al., 2000).

  • Synthesis of Enantiopure Compounds : Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized through a practical route, proving its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich et al., 2007).

  • Antimicrobial Activities : 4-Thiomorpholine-4ylbenzohydrazide derivatives, prepared from morpholine, have been studied for their antimicrobial properties, indicating the role of morpholine derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).

  • Pharmacological Investigations : Morpholine derivatives, such as 3:4:5-Trimethoxybenzoyl morpholine, have shown significant pharmacological effects, including tranquillizing and analgesic actions, in pharmacological studies (Vargha et al., 1962).

  • Antitumor Inhibitors : Certain 18β-glycyrrhetinic acid derivatives containing morpholine groups have been explored for their antitumor properties, providing insights into the development of potent antitumor agents (Cai et al., 2019).

  • Synthesis of Privileged Morpholine Building Blocks : The synthesis of enantiomerically pure morpholine building blocks remains a challenge in medicinal chemistry, and recent research focuses on developing efficient synthesis methods for such compounds (Stojiljkovic et al., 2022).

  • Medicinal Chemistry and Pharmacology : The morpholine ring, a common feature in numerous drugs and bioactive molecules, has been widely employed in medicinal chemistry due to its advantageous properties. It serves as a key component in various enzyme inhibitors and receptor affinity modulators (Kourounakis et al., 2020).

  • Synthesis of Optically Active Acids : Optically active morpholinecarboxylic acid and its thio analogues have been synthesized, showcasing the compound's versatility in creating enantiomerically pure intermediates for various applications (Kogami & Okawa, 1987).

Future Directions

The future directions of 3-Morpholinobenzoic Acid research are not clearly defined in the literature. However, given its properties, it could potentially be used in various fields of research, including molecular biology, pharmaceuticals, and chemical synthesis7.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.


properties

IUPAC Name

3-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKFQESEPGOWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383769
Record name 3-Morpholinobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholinobenzoic Acid

CAS RN

215309-00-5
Record name 3-Morpholinobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Morpholin-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Minazzato, E Marangoni, C Fortunato, R Petrelli… - Molecules, 2023 - mdpi.com
The maintenance of a proper NAD + pool is essential for cell survival, and tumor cells are particularly sensitive to changes in coenzyme levels. In this view, the inhibition of NAD + …
Number of citations: 1 www.mdpi.com
J Broggi, H Clavier, SP Nolan - Organometallics, 2008 - ACS Publications
Starting from the corresponding dimer, new saturated NHC-containing N,N-dimethyl biphenylamine (DMBPA) palladacycle complexes have been synthesized and fully characterized. …
Number of citations: 91 pubs.acs.org
DS Brown, AJ Belfield, GR Brown, D Campbell… - Bioorganic & medicinal …, 2004 - Elsevier
… The 3-morpholinobenzoic acid 31 was prepared either via palladium-catalysed amination chemistry from ethyl 3-bromobenzoate 19 or by direct nucleophilic aromatic substitution of 3-…
Number of citations: 31 www.sciencedirect.com

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